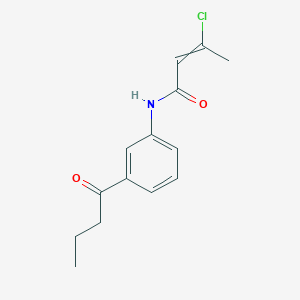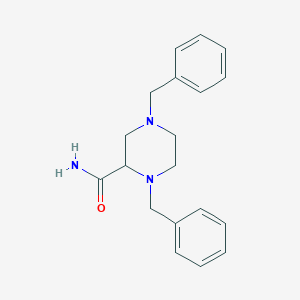
1-(1,3-dioxaindan-5-yl)-2-chloroethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-dioxaindan-5-yl)-2-chloroethan-1-ol is an organic compound characterized by the presence of a methylenedioxy group attached to a phenyl ring, which is further connected to a chloroethanol moiety. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1-(1,3-dioxaindan-5-yl)-2-chloroethan-1-ol can be synthesized through several methods. One common approach involves the chlorination of 1-(3,4-Methylenedioxyphenyl)ethanol using thionyl chloride or phosphorus trichloride under controlled conditions. The reaction typically occurs at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction parameters. This method enhances the efficiency and scalability of the production process, ensuring consistent quality and purity of the final product.
化学反应分析
Types of Reactions: 1-(1,3-dioxaindan-5-yl)-2-chloroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3,4-Methylenedioxyphenyl)-2-chloroacetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 1-(3,4-Methylenedioxyphenyl)-2-chloroethane, typically using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, leading to the formation of 1-(3,4-Methylenedioxyphenyl)-2-ethanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxide ions, alkoxide ions.
Major Products:
Oxidation: 1-(3,4-Methylenedioxyphenyl)-2-chloroacetaldehyde.
Reduction: 1-(3,4-Methylenedioxyphenyl)-2-chloroethane.
Substitution: 1-(3,4-Methylenedioxyphenyl)-2-ethanol.
科学研究应用
1-(1,3-dioxaindan-5-yl)-2-chloroethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism by which 1-(1,3-dioxaindan-5-yl)-2-chloroethan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The methylenedioxy group can participate in electron-donating interactions, influencing the reactivity of the compound. Additionally, the chloroethanol moiety can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components.
相似化合物的比较
1-(3,4-Methylenedioxyphenyl)-2-propanone: This compound shares the methylenedioxyphenyl structure but differs in the presence of a propanone group instead of a chloroethanol moiety.
1-(3,4-Methylenedioxyphenyl)-2-nitropropene: Similar in structure, this compound contains a nitropropene group, which significantly alters its chemical properties and reactivity.
3,4-Methylenedioxyamphetamine:
Uniqueness: 1-(1,3-dioxaindan-5-yl)-2-chloroethan-1-ol is unique due to the presence of both a methylenedioxy group and a chloroethanol moiety, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
属性
分子式 |
C9H9ClO3 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-2-chloroethanol |
InChI |
InChI=1S/C9H9ClO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3,7,11H,4-5H2 |
InChI 键 |
YWPJZZBYTIRESV-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[2-(1H-indol-7-yloxy)-ethyl]-dimethyl-amine](/img/structure/B8602996.png)
![2-methyl-5-[[(2S)-oxiran-2-yl]methoxy]-1,3-benzothiazole](/img/structure/B8603001.png)
![2-[7-(benzyloxy)-1H-indol-3-yl]acetonitrile](/img/structure/B8603021.png)

![[(4-Amino-3-nitrophenyl)sulfanyl]acetonitrile](/img/structure/B8603049.png)
![methyl 3-[2-(naphthalen-1-yl)acetamido]thiophene-2-carboxylate](/img/structure/B8603060.png)



